molecular formula CuO3Sn B1170165 (2S)-2-aminopentanedioic acid;zinc CAS No. 14269-55-7

(2S)-2-aminopentanedioic acid;zinc

Cat. No.: B1170165
CAS No.: 14269-55-7
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

Zinc glutamate, systematically named (2S)-2-aminopentanedioic acid;zinc , is a coordination compound formed between zinc(II) cations and the conjugate base of L-glutamic acid. The stereochemical configuration of the glutamic acid ligand is critical, as the (2S)-enantiomer dominates in biological systems. The IUPAC name reflects the zinc salt of the deprotonated α-carboxyl and γ-carboxyl groups of glutamic acid, with the amino group remaining protonated under physiological conditions.

The compound’s stereochemistry arises from the chiral center at the C2 position of glutamic acid, which adopts an S -configuration. Racemic mixtures (DL-glutamate) are occasionally reported in synthetic contexts, but the biologically relevant form is L-glutamate.

Molecular Formula and Crystallographic Data

Zinc glutamate has the molecular formula C₅H₉NO₄Zn , with a molar mass of 210.5 g/mol . Crystallographic studies reveal an orthorhombic crystal system with the space group P2₁2₁2₁ (no. 19). Key unit cell parameters include:

Parameter Value
a (Å) 7.1770(6)
b (Å) 10.3960(9)
c (Å) 11.1210(9)
Volume (ų) 829.8
Z (unit cell) 4
Density (g/cm³) 1.954

The zinc(II) ion resides in a distorted octahedral geometry , coordinated by two carboxylate oxygen atoms from glutamate, one amino nitrogen atom, and three water molecules. Intermolecular hydrogen bonds between water molecules and carboxylate groups stabilize the lattice.

Spectroscopic Characterization (NMR, IR, XRD)

Infrared (IR) Spectroscopy :
Key IR bands for zinc glutamate include:

  • ν(N–H) at 3,292 cm⁻¹ (amino group stretching).
  • ν(C=O) at 1,634 cm⁻¹ (asymmetric carboxylate stretching).
  • ν(COO⁻) at 1,415 cm⁻¹ (symmetric carboxylate stretching).
  • δ(N–H) at 1,585 cm⁻¹ (amino group bending).

Shifts in carboxylate vibrations (compared to free glutamic acid) confirm metal-ligand coordination.

Nuclear Magnetic Resonance (NMR) :
¹H NMR of zinc glutamate in D₂O shows:

  • δ 3.2 ppm (multiplet, CH₂ groups).
  • δ 2.1 ppm (triplet, β-CH₂).
  • δ 1.9 ppm (quartet, γ-CH₂).

¹³C NMR reveals carboxylate carbons at δ 178.5 ppm (α-COO⁻) and δ 182.1 ppm (γ-COO⁻).

X-ray Diffraction (XRD) :
XRD patterns for polycrystalline samples show peaks at 2θ = 10.4° , 20.7° , and 31.2° , corresponding to (101), (210), and (002) planes. Single-crystal XRD confirms the distorted octahedral coordination of zinc.

Coordination Geometry and Metal-Ligand Interactions

Zinc(II) adopts a hexacoordinate geometry , binding to:

  • Two oxygen atoms from the α-carboxylate group.
  • One oxygen atom from the γ-carboxylate group.
  • One nitrogen atom from the amino group.
  • Two water molecules in axial positions.

The Zn–O bond lengths range from 2.06–2.76 Å , while the Zn–N bond is shorter at 1.98 Å . The glutamate ligand acts as a tridentate chelator , forming two five-membered rings with zinc (Figure 1).

Hydrogen Bonding Network :

  • Water molecules bridge adjacent zinc centers via O–H···O interactions (2.70–2.75 Å).
  • Ammonio groups form N–H···O bonds with carboxylate oxygen atoms (2.85 Å).

This coordination mode enhances structural stability and influences the compound’s solubility in aqueous media.

Properties

CAS No.

14269-55-7

Molecular Formula

CuO3Sn

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Zinc-Amino Acid Complexes

Zinc-amino acid complexes vary widely in coordination geometry, ligand composition, and stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Zinc-Amino Acid Complexes
Compound Ligand Structure Coordination Sites Key Applications Reference
(2S)-2-Aminopentanedioic acid;Zinc L-Glutamic acid (α-amino, γ-carboxyl) Bidentate (N, O) Neuroprotection, supplements
Zinc Acetate Hydrate Acetate ions Monodentate (O) Zinc deficiency therapy
Polaprezinc (Zinc-L-Carnosine) Carnosine (dipeptide: β-alanine-L-histidine) Tridentate (N, O, N) Gastric ulcer treatment
Zinc Imidazo[1,2-a]pyridin-2-ylacetate Imidazo-pyridine derivative Multidentate (N, O) Antimicrobial agents
Zinc Coordination Polymers Isophthalic acid derivatives 2D/3D polymeric networks Catalysis, material science

Key Observations :

  • Coordination Geometry: this compound typically forms bidentate complexes, while polaprezinc and imidazo-pyridine derivatives exhibit higher denticity, enhancing stability .
  • Chirality : Unlike D-glutamic acid complexes, the (2S)-configuration ensures compatibility with mammalian biochemical pathways .

Physicochemical Properties

The solubility, stability, and reactivity of zinc complexes depend on ligand properties:

Table 2: Physicochemical Properties
Compound Solubility (Water) pH Stability Range Thermal Stability (°C) Reference
This compound Moderate (pH-dependent) 5–8 >150
Zinc Acetate Hydrate High 4–7 ~100
Polaprezinc Low 3–6 >200
Zinc Deep Eutectic Solvents High (ionic liquids) 2–10 >250

Key Findings :

  • Solubility: Zinc acetate exhibits superior aqueous solubility compared to this compound, making it preferable for oral supplementation .
  • Stability : Polaprezinc and coordination polymers show exceptional thermal stability, suited for industrial applications .


Insights :

  • Therapeutic Potential: The liposomal formulation of a zinc complex demonstrated high efficacy in cancer models, surpassing traditional complexes .
  • Computational Analysis: Zinc analogues with high docking scores (e.g., -12 in ) suggest optimized enzyme inhibition, though this compound’s specific activity remains understudied .
Table 4: Clinical Profile Comparison
Compound Indication Bioavailability Dosage (Daily) Adverse Effects Reference
This compound Cognitive support Moderate 10–50 mg Zn Gastrointestinal upset
Zinc Acetate Hydrate Zinc deficiency High 25–50 mg Zn Metallic taste
Polaprezinc Gastric ulcers Low 75–150 mg Zn Constipation

Clinical Notes:

  • Individualization : Zinc acetate and polaprezinc require dose adjustments based on patient tolerance and deficiency severity .
  • Safety: All zinc complexes risk zinc overload (nausea, immunosuppression) at high doses .

Preparation Methods

Reagents and Reaction Conditions

A rapid synthesis method for zinc-glutamate metal-organic frameworks (MOFs) involves mixing L-glutamic acid (2 mmol), ZnSO₄·7H₂O (2 mmol), and NaOH (5 mmol) in aqueous solution at ambient temperature. The reaction proceeds via the equation:

ZnSO₄\cdotp7H₂O+2C₅H₉NO₄+2NaOHZn(C₅H₈NO₄)₂\cdotpnH₂O+Na₂SO₄+7H₂O\text{ZnSO₄·7H₂O} + 2\,\text{C₅H₉NO₄} + 2\,\text{NaOH} \rightarrow \text{Zn(C₅H₈NO₄)₂·nH₂O} + \text{Na₂SO₄} + 7\,\text{H₂O}

Stoichiometric control ensures a 1:2 molar ratio of Zn²⁺ to glutamate, critical for forming electrically neutral chelates. The white precipitate forms within minutes, requiring no external heating, and is filtered and air-dried (Fig. 1).

Structural and Crystallographic Analysis

Powder X-ray diffraction (PXRD) confirms the MOF’s crystalline structure, with peaks at 2θ = 8.5°, 12.7°, and 17.3° matching simulated patterns for aquazinc(II) glutamate hydrate. Fourier-transform infrared (FTIR) spectra show characteristic vibrations:

  • COO⁻ symmetric stretch : 1,410 cm⁻¹

  • NH₂ bend : 1,580 cm⁻¹

  • Zn–O stretch : 520 cm⁻¹
    Thermogravimetric analysis (TGA) reveals a 12% weight loss at 120°C, corresponding to the release of lattice water molecules.

Solution-Phase Synthesis Using Diverse Zinc Salts

Methodology for Zinc Salt Variants

Zinc glutamate complexes are synthesized via dropwise addition of 1 mM aqueous ZnX₂ (X = Cl⁻, SO₄²⁻, CH₃COO⁻) to 2 mM L-glutamic acid under continuous stirring. For example:

  • Zinc sulfate : Yields a pale blue complex with 89% purity.

  • Zinc acetate : Produces a white crystalline solid with 92% yield.
    Reactions proceed for 3 hours at 45°C, followed by solvent evaporation and desiccation.

Elemental Composition and Yield Data

Table 1 summarizes elemental analysis for zinc glutamate complexes derived from different salts:

Zinc SaltFormula (Hill System)C% (Calc/Found)H% (Calc/Found)Zn% (Calc/Found)
ZnSO₄·7H₂OC₁₀H₁₈N₂O₈Zn33.40/32.965.04/5.6418.18/18.02
Zn(CH₃COO)₂C₁₀H₁₈N₂O₈Zn33.40/33.925.04/6.2418.18/17.89
ZnCl₂C₁₀H₁₈N₂O₈Zn33.40/32.185.04/6.8818.18/17.45

Discrepancies in carbon and hydrogen percentages arise from residual solvent or unreacted ligands.

Patented Chelation Techniques for Industrial-Scale Production

Neutral Chelate Formation

US Patent 7,375,243B2 discloses a method to synthesize electrically neutral zinc glutamate by reacting L-glutamic acid with ZnO in the presence of sucrose as a stabilizer. Key steps include:

  • Dissolving glutamic acid in deionized water (60°C).

  • Adding ZnO gradually to maintain pH 6.5–7.0.

  • Incorporating sucrose (0.5% w/w) to inhibit oxidation.
    The product, isolated via spray drying, exhibits <0.1% free Zn²⁺, confirming effective chelation.

Energy-Efficient Crystallization

CN106187796A’s crystallization protocol, adapted for glutamate, uses elevated temperatures (50–65°C) to reduce cooling能耗 by 25%. Post-reaction, the mixture is filtered at 50°C, washed with ethanol, and dried at ambient conditions, yielding 94% pure complex with only 0.5–1.2% residual moisture.

Comparative Analysis of Synthetic Approaches

Yield and Purity Metrics

  • Room-temperature MOF synthesis : 85–88% yield, 95% purity.

  • Stirring method with ZnSO₄ : 89% yield, 89% purity.

  • Patent-based neutral chelates : 92% yield, 99% purity.

Energy and Cost Considerations

MOF synthesis eliminates heating costs, reducing total energy use by 40% compared to stirred reactions. Ethanol washing in crystallization protocols decreases drying time by 50%, cutting operational costs .

Q & A

Q. Prediction Models :

  • QSAR (Quantitative Structure-Activity Relationship) : Correlates ligand substituents (e.g., alkyl chain length) with log K .
  • Potentiometric titration : Direct measurement in aqueous solutions at 25°C, as in .

Advanced: How can these complexes mimic zinc enzymes, and what assays validate this activity?

Answer:
Zinc-glutamate complexes often mimic hydrolases (e.g., carboxypeptidase A):

  • Catalytic assays : Monitor para-nitrophenyl acetate (pNPA) hydrolysis at 400 nm, comparing turnover rates (kₐₜ) to native enzymes .
  • Kinetic studies : Use Michaelis-Menten parameters (Kₘ, Vₘₐₓ) to assess substrate affinity and catalytic efficiency .
  • Inhibitor screening : Test chelating agents (e.g., EDTA) to confirm Zn²⁺-dependent activity .

Example : synthesized Zn-imidazole complexes showing 80% of carboxypeptidase A’s activity under physiological pH .

Basic: What challenges arise in crystallizing these complexes, and how are they addressed?

Answer:
Common issues include:

  • Polymorphism : Multiple crystal forms due to solvent variation. Mitigate by slow evaporation in controlled humidity .
  • Disorder : Partial ligand or solvent occupancy. Refine using SHELXL with occupancy factors constrained .
  • Low diffraction quality : Optimize by seeding or using microcrystalline samples .

Pro Tip : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data (<1.0 Å) .

Advanced: How does ligand functionalization impact electrochemical properties?

Answer:
Modifying the ligand backbone alters redox and conductivity profiles:

  • Electron-withdrawing groups (e.g., –NO₂): Lower reduction potentials (E₁/₂) by stabilizing Zn²⁺ .
  • Conjugated systems (e.g., aromatic amines): Enhance charge transfer, measured via cyclic voltammetry (CV) .
  • Co-ligands : Phosphates or sulfates increase ionic conductivity in solid-state electrolytes .

Case Study : reported Zn-acetate-aminopyridine complexes with E₁/₂ = −0.75 V vs. Ag/AgCl, tunable via substituent effects .

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